(R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid
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Overview
Description
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is a compound that features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The bromination of the hexanoic acid derivative can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the hexanoic acid.
Deprotection Reactions: The major product is the free amino acid after removal of the Boc group.
Scientific Research Applications
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: The compound is of interest in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be removed to reveal the free amino group, which can then engage in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-6-bromo-2-aminohexanoic acid: Similar structure but without the Boc protecting group.
®-6-chloro-2-((tert-butoxycarbonyl)amino)hexanoic acid: Similar structure with a chlorine atom instead of bromine.
®-6-bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a shorter carbon chain.
Uniqueness
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H20BrNO4 |
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Molecular Weight |
310.18 g/mol |
IUPAC Name |
(2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
InChI Key |
XDCIBFZPQRLWDU-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O |
Origin of Product |
United States |
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